

A Technical Guide to γ -Cyclodextrin Hydrate: Properties, Applications, and Formulation Strategies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *gamma-Cyclodextrin hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-cyclodextrin (γ -CD) is a cyclic oligosaccharide composed of eight α -1,4-linked D-glucopyranosyl units, representing the largest of the naturally occurring cyclodextrins.^{[1][2][3]} Its unique toroidal, or tapered cylinder, structure features a hydrophobic inner cavity and a hydrophilic exterior.^{[1][2][4]} This amphipathic nature allows it to encapsulate a wide variety of poorly water-soluble "guest" molecules, forming non-covalent inclusion complexes.^{[5][6]} This guide provides an in-depth examination of γ -cyclodextrin hydrate, detailing its fundamental physicochemical properties, the mechanism of host-guest complexation, its critical applications in pharmaceutical development for enhancing drug solubility and bioavailability, and its established safety profile.^{[4][7]} Furthermore, this document furnishes detailed, field-proven experimental protocols for the preparation and characterization of drug- γ -CD inclusion complexes, offering a practical resource for formulation scientists.

Core Physicochemical Properties

The fundamental properties of γ -cyclodextrin hydrate are summarized below. It is important to note that while the anhydrous form has a precise molecular weight, the hydrated form's weight varies with its water content. Several CAS numbers are associated with the compound and its hydrated states.

Property	Value	Source(s)
Synonyms	Cyclooctaamylose, gammadex, γ -Schardinger dextrin	[1][8]
CAS Number	17465-86-0 (anhydrous/hydrate); 91464-90-3 (hydrate 1:x)	[1][8][9][10][11]
Molecular Formula	C ₄₈ H ₈₀ O ₄₀ (anhydrous)	[1][10][12]
Molecular Weight	1297.13 g/mol (anhydrous)	[1][12][13]
Appearance	White to off-white, odorless crystalline powder	[1][8][10]
Solubility in Water	23.2 g/100 mL (25 °C)	[1]
Cavity Size (Inner Diameter)	0.75 - 0.83 nm	[3]

Structural and Mechanistic Insights: The Basis of Encapsulation

The utility of γ -cyclodextrin is a direct consequence of its molecular architecture. It is a non-reducing, cyclic oligosaccharide produced from starch via enzymatic conversion.[2][14] The eight glucose units form a truncated cone structure.[2][14] The exterior of this cone is lined with primary and secondary hydroxyl groups, rendering it hydrophilic and water-soluble.[1] In contrast, the interior cavity is lined with the glycosidic oxygen bridges and hydrogen atoms, creating a non-polar, hydrophobic microenvironment.[1][14]

This structural dichotomy is the driving force behind the formation of "inclusion complexes." In an aqueous solution, thermodynamically unstable water molecules within the hydrophobic cavity are readily displaced by a less polar "guest" molecule (e.g., a poorly soluble drug) of appropriate size and shape.[6] This encapsulation is a dynamic, reversible process where no covalent bonds are formed or broken.[5] The larger cavity of γ -CD, compared to its alpha- and beta- counterparts, allows it to accommodate bulkier drug molecules.[3][4][15]

Caption: Host-guest inclusion complex formation with γ -cyclodextrin.

Applications in Pharmaceutical Development

The ability to form inclusion complexes makes γ -CD an invaluable excipient in drug formulation, addressing several key challenges in drug delivery.^{[5][16]}

- **Enhanced Aqueous Solubility and Bioavailability:** This is the primary application. By encapsulating hydrophobic drugs, γ -CD forms complexes that have significantly higher water solubility.^{[16][17]} This enhancement can lead to improved dissolution rates in the gastrointestinal tract and, consequently, increased oral bioavailability.^{[17][18]}
- **Stabilization of Active Pharmaceutical Ingredients (APIs):** The protective cavity of γ -CD can shield sensitive APIs from degradation by light, heat, or oxidation, thereby improving the stability and shelf-life of pharmaceutical products.^{[19][20]}
- **Controlled and Sustained Drug Release:** In hydrogel or nanoparticle formulations, γ -CD can be used to modulate the release rate of a complexed drug, enabling sustained-release profiles for ocular or transdermal delivery systems.^[15]
- **Taste and Odor Masking:** For orally administered drugs with unpleasant tastes or odors, encapsulation within the γ -CD cavity can effectively mask these undesirable sensory attributes, improving patient compliance.^{[5][8]}
- **Reduction of Irritation:** By reducing the concentration of free drug at the site of administration (e.g., ocular or injection site), complexation can decrease local irritation and toxicity.^{[5][21]}

Safety and Toxicological Profile

Extensive toxicological studies have been conducted on γ -cyclodextrin.

- **Oral Administration:** In numerous studies, including long-term (1-year) oral toxicity studies in rats and 13-week studies in dogs, γ -CD was well-tolerated at high dietary concentrations (up to 20%).^{[7][22][23]} The observed effects, such as transient diarrhea at very high doses, were considered physiological responses to large quantities of fermentable carbohydrates and not of toxicological significance.^{[22][23]}
- **Metabolism:** Metabolic studies in rats have shown that γ -CD is almost completely digested by salivary and pancreatic amylase, similar to starch and other dextrins.^{[7][24]}

- **Intravenous Administration:** Studies involving intravenous administration in rats established that daily doses up to 120-200 mg/kg were tolerated without adverse effects.[25] Higher doses led to reversible changes associated with transiently high blood concentrations, which were not deemed toxicologically relevant.[25]
- **Regulatory Status:** Based on comprehensive safety data, γ -cyclodextrin is Generally Recognized as Safe (GRAS) for its intended uses in food and is an ingredient in approved medicines.[2][7]

Experimental Protocols

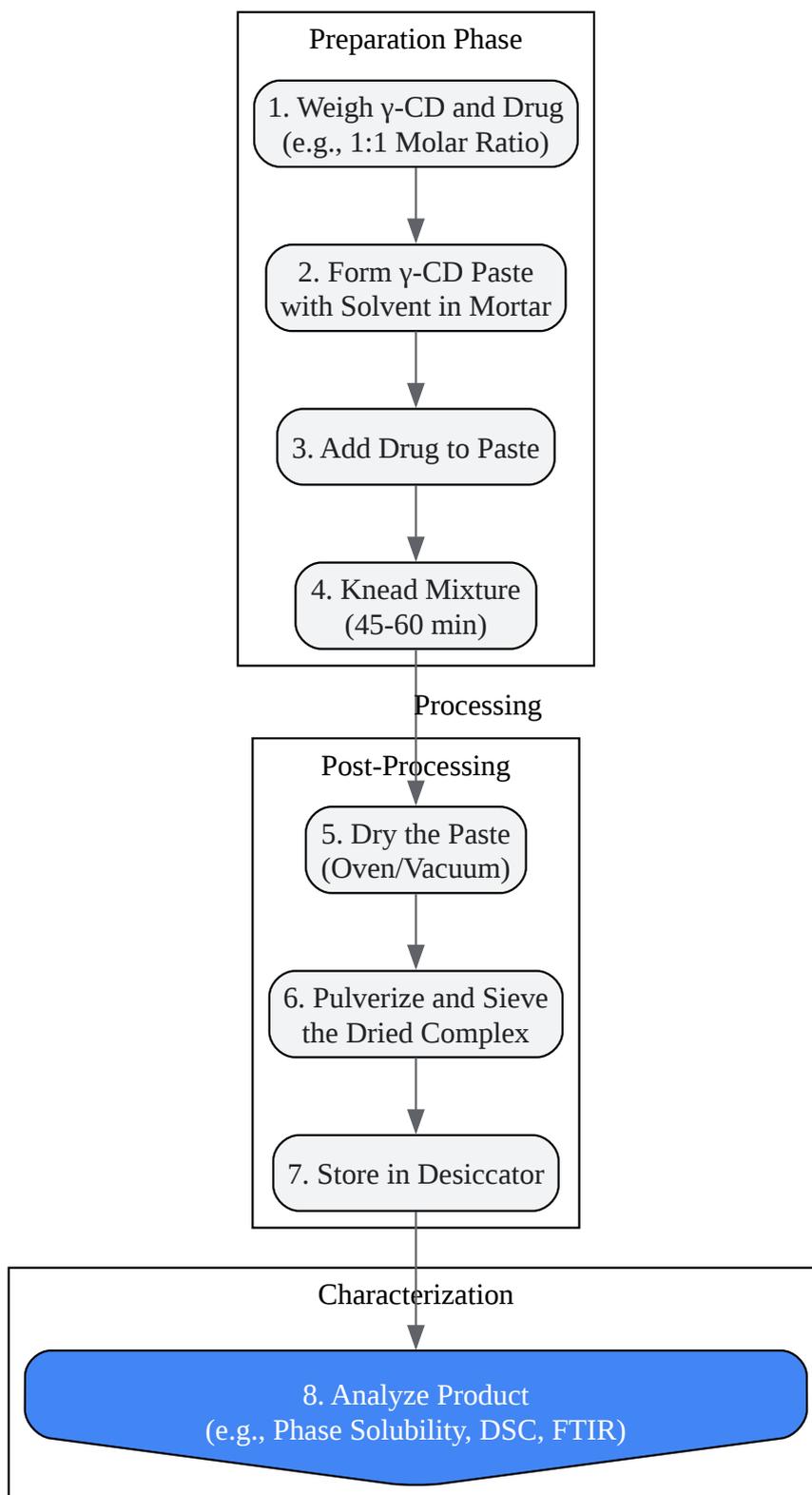
As a self-validating system, the successful formation of an inclusion complex must be prepared and then confirmed analytically.

Protocol 6.1: Preparation of a Drug- γ -CD Inclusion Complex (Kneading Method)

This method is effective for lab-scale preparation and involves the formation of a paste to facilitate the interaction between the host and guest molecules.[19][26]

- **Molar Calculation:** Accurately weigh γ -cyclodextrin hydrate and the target drug to achieve a desired molar ratio (commonly 1:1 to start).
- **Initial Mixing:** Place the weighed γ -CD in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a consistent, homogeneous paste.
- **Drug Incorporation:** Gradually add the weighed drug powder to the γ -CD paste in the mortar.
- **Kneading:** Knead the mixture thoroughly with a pestle for 45-60 minutes. During this process, maintain the paste-like consistency by adding small amounts of solvent as needed. The mechanical energy applied facilitates the inclusion of the drug into the cyclodextrin cavity.
- **Drying:** Transfer the resulting paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.

- **Pulverization and Storage:** Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size and store it in a desiccator until further analysis.



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Caption: Workflow for inclusion complex preparation via the kneading method.

Protocol 6.2: Characterization via Phase Solubility Study

This study, as described by Higuchi and Connors, is fundamental to confirming complex formation and determining the binding stoichiometry and stability constant (K_s).[\[18\]](#)

- **Preparation of Solutions:** Prepare a series of aqueous solutions with increasing concentrations of γ -cyclodextrin (e.g., 0 to 20 mM).
- **Drug Saturation:** Add an excess amount of the drug to each γ -CD solution in separate vials. Ensure enough solid drug is present to maintain saturation throughout the experiment.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) in a shaker water bath until equilibrium is reached (typically 24-72 hours).
- **Sampling and Filtration:** After equilibration, allow the suspensions to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a membrane filter (e.g., 0.45 μ m) to remove any undissolved drug particles.
- **Quantification:** Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[\[27\]](#)
- **Data Analysis:** Plot the total concentration of the dissolved drug (Y-axis) against the concentration of γ -cyclodextrin (X-axis). The resulting phase solubility diagram reveals the nature of the complex. A linear increase (A-type profile) is indicative of a soluble 1:1 complex. The stoichiometry and stability constant can be calculated from the slope and intercept of this plot.[\[18\]](#)

Analytical Methodologies

The analysis and quality control of γ -cyclodextrin and its inclusion complexes rely on several established techniques. High-Performance Liquid Chromatography (HPLC), often coupled with a differential refractive index detector, is a precise and reproducible method for the simultaneous determination and quantification of alpha-, beta-, and gamma-cyclodextrins.[\[28\]](#)

[\[29\]](#) Other methods like capillary electrophoresis can be used for trace analysis.[\[30\]](#)

Characterization of the inclusion complexes themselves often involves a suite of techniques,

including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the host-guest relationship.[27][31]

Conclusion

gamma-Cyclodextrin hydrate is a highly versatile and safe excipient with significant utility in modern pharmaceutical development.[32] Its well-defined structure, characterized by a hydrophilic exterior and a large hydrophobic cavity, enables the encapsulation of a broad range of drug molecules.[1][3] This mechanism of inclusion complexation provides formulators with a powerful tool to overcome persistent challenges related to poor solubility, low bioavailability, and API instability.[16][19] The straightforward preparation methods, combined with a strong safety profile, ensure that γ -cyclodextrin will continue to be a cornerstone of innovative drug delivery systems, from oral formulations to advanced nanocarriers.[3][7]

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- To cite this document: BenchChem. [A Technical Guide to γ -Cyclodextrin Hydrate: Properties, Applications, and Formulation Strategies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443865#gamma-cyclodextrin-hydrate-cas-number-and-molecular-weight]

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